molecular formula C17H15N3O3 B2931599 Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1396557-62-2

Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No. B2931599
CAS RN: 1396557-62-2
M. Wt: 309.325
InChI Key: KRDBSZSSQOLPAO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are classes of compounds that have been the focus of research due to their potential biomedical applications . They are strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .


Synthesis Analysis

The synthesis of these compounds often involves the substitution of a pyrazole ring to avoid the formation of two regioisomers . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized using various strategies and approaches, which have been systematized according to the method to assemble the pyrazolopyridine system .

Antimicrobial Applications

Pyrazolopyridine derivatives, including this compound, have shown promising antimicrobial properties . They have been used in the design of many pharmaceutical compounds with antimicrobial applications .

Antitumor Applications

The compound has potential antitumor applications . Pyrazolopyridine derivatives have been used in the design of pharmaceutical compounds with antitumor properties .

Antidiabetic Applications

Research has indicated that pyrazolopyridine derivatives could be used in the treatment of diabetes . The compound could potentially be used in the design of antidiabetic drugs .

Anti-Alzheimer’s Disease Applications

The compound has potential applications in the treatment of Alzheimer’s disease . Pyrazolopyridine derivatives have been used in the design of drugs for the treatment of Alzheimer’s disease .

Anti-Inflammatory Applications

Research has shown that pyrazolopyridine derivatives have anti-inflammatory properties . The compound could potentially be used in the design of anti-inflammatory drugs .

Antioxidant Applications

The compound has potential antioxidant applications . Pyrazolopyridine derivatives have been used in the design of pharmaceutical compounds with antioxidant properties .

Inhibitors Against Pantothenate Synthetase

The compound could potentially be used as an inhibitor against the enzyme pantothenate synthetase from Mycobacterium tuberculosis . This could lead to the development of new treatments for tuberculosis .

Future Directions

The aim of ongoing research is to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 targeting compounds .

properties

IUPAC Name

methyl 4-(pyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)13-7-5-12(6-8-13)16(21)18-10-14-11-19-20-9-3-2-4-15(14)20/h2-9,11H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDBSZSSQOLPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate

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